4-((2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide

Description

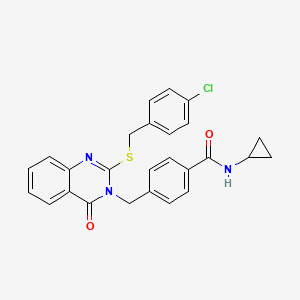

4-((2-((4-Chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide is a quinazolinone-derived compound featuring a 4-chlorobenzylthio substituent at position 2 of the quinazolin-4(3H)-one core. The structure includes a methylene bridge connecting the quinazolinone moiety to a benzamide group substituted with a cyclopropylamine (Fig. 1). This compound is part of a broader class of sulfur-containing quinazolinones, which are investigated for their bioactivity, particularly in enzyme inhibition and antiviral applications.

Properties

IUPAC Name |

4-[[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-cyclopropylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22ClN3O2S/c27-20-11-7-18(8-12-20)16-33-26-29-23-4-2-1-3-22(23)25(32)30(26)15-17-5-9-19(10-6-17)24(31)28-21-13-14-21/h1-12,21H,13-16H2,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMIURIOGPRASE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the Chlorobenzylthio Group: The chlorobenzylthio group is introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with a thiol derivative of the quinazolinone.

Attachment of the Cyclopropylbenzamide Moiety: The final step involves the coupling of the intermediate with cyclopropylbenzamide using amide bond formation techniques, often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially converting them to alcohols.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives of the quinazolinone core.

Substitution: Halogenated or nitrated aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of quinazolinone derivatives in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as an enzyme inhibitor. Its structure suggests it could interact with specific enzymes, making it a candidate for drug development.

Medicine

In medicinal chemistry, 4-((2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide is explored for its potential therapeutic effects. It may exhibit activity against certain types of cancer or infectious diseases by inhibiting key biological pathways.

Industry

Industrially, the compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The chlorobenzylthio group and cyclopropylbenzamide moiety contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Key Research Findings

Carbonic Anhydrase Inhibition :

- Compound 7 (Table 1) demonstrates potent inhibition of tumor-associated isoforms hCA IX/XII (IC₅₀: 8–12 nM), attributed to the 4-chlorobenzylthio group and sulfonamide moiety enhancing zinc-binding interactions . The target compound’s benzamide group may reduce CA affinity compared to sulfonamides but could improve selectivity.

Antiviral Activity: Quinazolinones with lipophilic substituents (e.g., 4-isopropylbenzyl in compound 52 ) exhibit strong RSV inhibition (EC₅₀: 0.02 µM). The cyclopropyl group in the target compound may similarly enhance lipophilicity and viral entry blockade.

Anti-Inflammatory Potential: Hybrid pharmacophore compounds (e.g., compound 85 ) show COX-2 selectivity, suggesting that the 4-oxoquinazolinone core paired with thioether linkages is a viable strategy. The target compound’s 4-chlorobenzylthio group aligns with this design.

Synthetic Yields and Stability: Yields for quinazolinone derivatives range from 65% to 88% , influenced by substituent complexity. The cyclopropylamine in the target compound may require optimized coupling conditions (e.g., EDCI/HOBt ) to achieve comparable yields.

Pharmacokinetic and Toxicity Considerations

- Metabolic Stability: Cyclopropyl groups are known to reduce oxidative metabolism, suggesting improved half-life compared to compounds with alkylamine substituents (e.g., 3-methoxypropyl ).

- Ulcerogenicity : Sulfonamide-based CA inhibitors (e.g., compound 7 ) often exhibit higher gastrointestinal toxicity than benzamide derivatives, favoring the target compound’s safety profile.

Biological Activity

The compound 4-((2-((4-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide belongs to the quinazolinone family, a class of heterocyclic compounds known for their diverse biological activities. This article provides a detailed overview of its biological activity, focusing on its antimicrobial and anticancer properties, as well as structure-activity relationships (SAR) derived from recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 478.01 g/mol. The structure features a quinazoline core, which is critical for its biological activity, and various substituents that enhance its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C26H24ClN3O2S |

| Molecular Weight | 478.01 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Quinazolinones are also recognized for their anticancer properties. The compound may inhibit tumor growth through mechanisms involving the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR).

Key Findings:

- Inhibition of EGFR: Quinazolinone derivatives can inhibit EGFR autophosphorylation, crucial for cancer cell proliferation.

- Cell Line Studies: Related compounds have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent antitumor activity.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 0.05 |

| MCF7 (Breast Cancer) | 0.03 |

| HeLa (Cervical Cancer) | 0.07 |

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is often correlated with their structural features. The presence of specific substituents can enhance or diminish activity:

- Thio Group: Enhances reactivity and potential interaction with biological targets.

- Chlorobenzyl Substituent: May improve lipophilicity and cellular uptake.

- Cyclopropyl Moiety: Impacts binding affinity to target proteins.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various quinazolinone derivatives, including those structurally related to the target compound. Results indicated that compounds with thioether linkages exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Study 2: Anticancer Mechanism Investigation

In vitro studies on cancer cell lines showed that certain quinazolinone derivatives inhibited cell proliferation by inducing apoptosis through the mitochondrial pathway, suggesting potential therapeutic applications in oncology.

Q & A

Q. What are the established synthetic routes for this quinazolinone derivative, and what intermediates are critical in its preparation?

The synthesis typically involves multi-step reactions starting with functionalized quinazolinone cores. A common approach includes:

- Step 1 : Condensation of 4-chlorobenzaldehyde with methyl thioacetate to form a thioether intermediate (e.g., 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one) .

- Step 2 : Hydrogenation or alkylation to introduce the cyclopropane-containing benzamide moiety. Evidence from similar compounds highlights the use of 2,3-diazetidinone for cyclization .

- Key intermediates : The 4-oxoquinazolin-3(4H)-yl scaffold and the chlorobenzyl thioether group are critical for downstream functionalization .

Q. Which spectroscopic and chromatographic methods are optimal for structural validation?

- NMR : and NMR are essential for confirming the quinazolinone core, chlorobenzyl substituents, and cyclopropylamide linkage. Aromatic protons in the 6.5–8.5 ppm range and carbonyl signals near 170 ppm are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ peaks). For example, a related quinazolinone derivative showed a base peak at m/z 435 .

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield during thiocyanation or cyclopropane coupling?

- Computational guidance : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways. ICReDD’s methodology integrates computational screening with experimental validation to reduce trial-and-error approaches .

- Parameter tuning : Adjust solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., Pd/C for hydrogenation) to improve regioselectivity .

Q. What strategies address discrepancies in spectral data, such as unexpected NMR shifts or MS fragmentation patterns?

- Cross-validation : Compare experimental NMR shifts with computed spectra (using tools like ACD/Labs or Gaussian). For example, aromatic protons in the quinazolinone ring may show upfield shifts due to electron-withdrawing groups .

- Isotopic labeling : Use -labeled intermediates to trace ambiguous signals.

- Advanced MS/MS : Employ tandem MS to resolve fragmentation pathways, particularly for isomers or degradation products .

Q. What in silico approaches predict the compound’s pharmacological activity and binding modes?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets like kinases or antimicrobial enzymes. PubChem’s 3D conformer data (e.g., InChIKey SJILFXJESZNIBH) provides starting structures for docking .

- Pharmacophore modeling : Identify critical functional groups (e.g., the chlorobenzyl thioether) for activity using tools like PharmaGist .

Q. How can researchers design stability studies to evaluate degradation under physiological conditions?

- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic conditions (ICH Q1B guidelines). Monitor via HPLC for degradation products .

- Kinetic modeling : Use Arrhenius plots to predict shelf-life at 25°C based on accelerated stability data (40°C/75% RH) .

Contradiction Analysis & Mechanistic Probes

Q. How to resolve conflicting bioactivity data (e.g., antimicrobial assays vs. cytotoxicity)?

- Dose-response refinement : Test across a wider concentration range (e.g., 0.1–100 µM) to identify selective vs. toxic thresholds. For example, a related compound showed MIC values at 4 µM but cytotoxicity above 50 µM .

- Mechanistic assays : Use enzymatic inhibition studies (e.g., β-lactamase or topoisomerase assays) to decouple target-specific effects from general toxicity .

Q. What experimental controls are critical in scaling up synthesis from milligram to gram scale?

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediates during continuous flow reactions .

- Byproduct management : Characterize impurities (e.g., over-alkylated derivatives) via LC-MS and adjust stoichiometry or purification protocols (e.g., flash chromatography gradients) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.